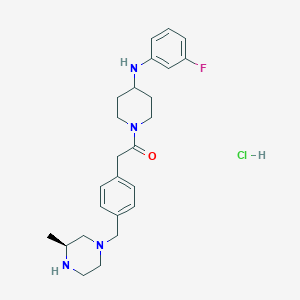

Camicinal hydrochloride

説明

Camicinal hydrochloride is a selective motilin receptor agonist, primarily investigated for its potential in treating gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . This compound is known for its ability to enhance gastric motility, making it a promising candidate for addressing gastrointestinal motility disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of camicinal hydrochloride involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Camicinal hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .

科学的研究の応用

Primary Applications

-

Gastroparesis Treatment

- Mechanism of Action : Camicinal acts as a motilin receptor agonist, promoting gastric emptying and enhancing gastrointestinal motility without the broad effects associated with other prokinetic agents like metoclopramide or erythromycin .

- Clinical Trials : Multiple studies have demonstrated its efficacy in improving gastric emptying rates in patients with gastroparesis. For instance, a study showed that camicinal significantly accelerated gastric emptying by 30-40% in healthy volunteers and demonstrated similar results in diabetic patients .

-

Parkinson’s Disease (PD)

- Gastrointestinal Dysfunction : Patients with PD often experience gastrointestinal symptoms due to delayed gastric emptying. A randomized double-blind trial indicated that camicinal improved levodopa absorption and reduced "off" time in PD patients, suggesting it may enhance the efficacy of PD medications .

- Study Findings : In a trial involving 58 participants, camicinal showed a non-significant trend towards improving gastric emptying time compared to placebo, highlighting its potential role in managing gastrointestinal symptoms associated with PD .

Table 1: Summary of Clinical Trials Involving Camicinal

Pharmacodynamics and Pharmacokinetics

Camicinal has been shown to enhance gastric phase III contractions during fasting states, which are critical for effective gastric emptying. A study demonstrated that after administration of camicinal, glucose absorption significantly increased, indicating improved nutrient delivery in critically ill patients .

Table 2: Pharmacokinetic Profile of Camicinal

| Parameter | Value |

|---|---|

| Half-life | Short (exact value not specified) |

| Bioavailability | Enhanced with motilin receptor stimulation |

| Dosage | Typically administered at 50 mg |

作用機序

Camicinal hydrochloride exerts its effects by selectively binding to motilin receptors in the gastrointestinal tract. This binding stimulates the receptors, leading to enhanced gastric motility and accelerated gastric emptying. The molecular targets involved include motilin receptors, which are G-protein-coupled receptors that play a crucial role in regulating gastrointestinal motility .

類似化合物との比較

Similar Compounds

Erythromycin: Another motilin receptor agonist but with broader antibiotic properties.

Azithromycin: Similar to erythromycin but with a different pharmacokinetic profile.

Mitemcinal: A motilin receptor agonist with similar applications but different chemical structure.

Uniqueness

Camicinal hydrochloride is unique due to its high selectivity for motilin receptors and its potential for fewer side effects compared to other motilin receptor agonists. Its specific design aims to enhance gastric motility without the antibiotic effects seen in compounds like erythromycin .

生物活性

Camicinal hydrochloride, also known as GSK962040, is a selective agonist of the motilin receptor, primarily investigated for its potential therapeutic effects on gastrointestinal motility disorders, particularly gastroparesis. This article delves into the biological activity of this compound, supported by various studies and findings.

- Chemical Formula : CHFNO

- Molar Mass : 424.564 g/mol

- CAS Number : [Not specified in the sources]

Camicinal acts as a motilin receptor agonist, which plays a crucial role in stimulating gastric motility. The motilin receptor is a G protein-coupled receptor that mediates various gastrointestinal functions, including gastric emptying and intestinal peristalsis. The binding of camicinal to this receptor enhances motility, thereby improving conditions associated with delayed gastric emptying.

1. Gastric Emptying and Glucose Absorption

A significant study conducted on critically ill patients demonstrated that this compound accelerates gastric emptying and increases glucose absorption. In a randomized, double-blind trial involving mechanically ventilated patients, those receiving a single enteral dose of 50 mg camicinal showed:

- Accelerated Gastric Emptying :

- Pre-treatment half-life (BTt1/2): 117 minutes

- Post-treatment half-life: 76 minutes

- Increased Glucose Absorption :

- Pre-treatment AUC (Area Under Curve) for glucose absorption: 28.63 mmol·min/L

- Post-treatment AUC: 71.63 mmol·min/L

This indicates that camicinal effectively enhances gastric motility and nutrient absorption in patients with feeding intolerance .

2. Tolerance and Side Effects

Camicinal was generally well-tolerated among participants in clinical trials, with minimal adverse effects reported. This is particularly notable given the common challenges associated with existing prokinetic agents used in treating gastroparesis .

Study on Healthy Humans

In another randomized placebo-controlled trial involving healthy individuals, camicinal's effects on gastro-esophageal function were assessed. Results indicated that camicinal significantly improved gastric emptying compared to placebo, reinforcing its role as an effective motilin agonist .

Summary of Findings

特性

IUPAC Name |

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEVMNJFEUATKJ-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923565-22-4 | |

| Record name | Ethanone, 1-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923565-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 923565-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。